(3-(4-Amino-6-(benzylamino)-1,3,5-triazin-2-yl)phenyl)methanol
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Description
(3-(4-Amino-6-(benzylamino)-1,3,5-triazin-2-yl)phenyl)methanol is a useful research compound. Its molecular formula is C17H17N5O and its molecular weight is 307.35 g/mol. The purity is usually 95%.
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Biological Activity
(3-(4-Amino-6-(benzylamino)-1,3,5-triazin-2-yl)phenyl)methanol, commonly referred to as Ogerin, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H17N5O
- Molecular Weight : 307.35 g/mol
- CAS Number : 1309198-71-7
- Structure : The compound features a triazine ring linked to a phenylmethanol moiety, which is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of Ogerin. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : HT29 (colorectal cancer), Jurkat (T-cell leukemia), and others.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HT29 | <10 | Apoptosis induction |
Jurkat | <15 | Caspase activation |
Antimicrobial Activity
Ogerin has also demonstrated antimicrobial properties. It was tested against both Gram-positive and Gram-negative bacteria:
- Bacterial Strains : Staphylococcus aureus, Escherichia coli.
- Results : The compound showed significant inhibition zones in agar diffusion assays, indicating its potential as an antibacterial agent .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
- Inhibition of Cell Proliferation : Ogerin disrupts the cell cycle in cancer cells, particularly affecting the G1 phase, leading to reduced proliferation rates.
- Induction of Reactive Oxygen Species (ROS) : The compound increases ROS levels in treated cells, contributing to oxidative stress and subsequent cell death.
- Modulation of Signaling Pathways : Ogerin influences several signaling pathways such as PI3K/Akt and MAPK pathways, which are critical in cancer progression and survival .
Study 1: Cytotoxicity in Colorectal Cancer Cells
A recent study assessed the cytotoxic effects of Ogerin on HT29 cells. The results indicated that Ogerin treatment resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 8 µM. Flow cytometry analysis revealed increased annexin V staining in treated cells, confirming the induction of apoptosis.
Study 2: Antibacterial Efficacy
In another study focusing on antimicrobial activity, Ogerin was tested against common pathogenic bacteria. The results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The researchers concluded that Ogerin could serve as a lead compound for developing new antibacterial agents.
Properties
Molecular Formula |
C17H17N5O |
---|---|
Molecular Weight |
307.35 g/mol |
IUPAC Name |
[3-[4-amino-6-(benzylamino)-1,3,5-triazin-2-yl]phenyl]methanol |
InChI |
InChI=1S/C17H17N5O/c18-16-20-15(14-8-4-7-13(9-14)11-23)21-17(22-16)19-10-12-5-2-1-3-6-12/h1-9,23H,10-11H2,(H3,18,19,20,21,22) |
InChI Key |
RVKAHYFWSKSSQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=N2)N)C3=CC=CC(=C3)CO |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.